PEG7-O-Ms
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG7-O-Ms typically involves the mesylation of polyethylene glycol (PEG) with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
PEG7-O-Ms undergoes various types of chemical reactions, including:
Substitution Reactions: The mesylate group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: While this compound itself is relatively stable, the PEG backbone can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used in the substitution reactions. For example, reacting this compound with an amine would yield a PEG7-NH2 derivative .
Scientific Research Applications
PEG7-O-Ms has a wide range of applications in scientific research, including:
Mechanism of Action
PEG7-O-Ms functions primarily as a linker in PROTACs, facilitating the degradation of target proteins via the ubiquitin-proteasome system. The mesylate group allows for the attachment of various ligands, which can then bind to specific proteins and E3 ubiquitin ligases. This binding leads to the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its optimal chain length, which provides a balance between solubility, stability, and flexibility. This makes it particularly suitable for use in PROTAC synthesis and other applications where precise molecular interactions are required .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O10S/c1-26(17,18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-16/h16H,2-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRHIBOPMGNEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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